3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound features a distinctive bicyclic structure that includes both pyrazole and pyridine rings, characterized by the presence of a cyclopropyl group and an isopropylamino substituent. The molecular formula of this compound is , with a molecular weight of approximately 344.43 g/mol. Research indicates that compounds within this class exhibit significant biological activities, making them of interest in medicinal chemistry and pharmacology.
The synthesis and characterization of 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been documented in various scientific literature focusing on organic chemistry and drug development. These sources highlight the compound's potential therapeutic applications and its unique structural features .
This compound falls under the category of heterocyclic compounds, specifically within the subclass of pyrazolo[3,4-b]pyridines. It is also classified as a carboxylic acid due to the presence of a carboxylic functional group in its structure, which contributes to its chemical reactivity and potential biological activity.
The synthesis of 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:
The synthetic routes often require specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to optimize yield and purity. For example, using a base like sodium hydride can facilitate nucleophilic substitution reactions necessary for introducing substituents onto the pyrazolo[3,4-b]pyridine framework.
The molecular structure of 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid consists of:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity levels .
3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions often require specific reagents such as lithium aluminum hydride for reductions or acyl chlorides for esterification. The choice of reagents significantly influences the yield and selectivity of desired products.
The mechanism of action for 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially modulating cellular processes related to inflammation or cancer progression. Detailed pharmacological profiling is necessary to fully elucidate its mechanism and therapeutic potential .
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that these properties contribute significantly to its biological activity and interaction with target molecules in medicinal applications.
3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in several scientific fields:
Research continues to explore its efficacy and safety profile in preclinical studies, aiming to establish it as a candidate for drug development targeting specific diseases .
The core pyrazolo[3,4-b]pyridine system constitutes a bicyclic aromatic framework featuring a pyrazole ring fused with a pyridine ring at the 3,4-b positions. The target compound exhibits the following structural characteristics:
Table 1: Structural Comparison of Key Pyrazolo[3,4-b]pyridine Derivatives
Compound Substituents | R¹ (C3) | R² (N1) | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|---|---|
Target Compound | Cyclopropyl | 2-(isopropylamino)-2-oxoethyl | C₁₆H₂₀N₄O₃ | 316.36 | 1018052-62-4 [1] |
Positional Isomer | Cyclopropyl (C6) | 2-(isopropylamino)-2-oxoethyl | C₁₆H₂₀N₄O₃ | 316.36 | 1011396-85-2 [4] |
Cyclopentyl Derivative | Cyclopropyl | 2-(cyclopentylamino)-2-oxoethyl | C₁₈H₂₂N₄O₃ | 342.39 | 1018142-65-8 [5] |
Methoxyethyl Analog | Cyclopropyl | 2-((2-methoxyethyl)amino)-2-oxoethyl | C₁₆H₂₀N₄O₄ | 332.36 | N/A [3] |
The cyclopropyl group at position 3 imposes significant conformational restraint compared to linear alkyl chains, potentially enhancing target binding selectivity. The isopropylglycinamide side chain introduces a secondary amide motif capable of both hydrogen bond donation (N-H) and acceptance (C=O), while the C4 carboxylic acid provides pH-dependent ionization (pKa ≈ 4.5) critical for solubility modulation and salt formation [1] [7]. This specific substitution pattern differentiates it from positional isomers where cyclopropyl occupies C6 rather than C3, as evidenced by distinct CAS registrations and spectroscopic properties [4].
Pyrazolo[3,4-b]pyridines demonstrate exceptional versatility as pharmacophores, evidenced by their investigation across multiple therapeutic domains:
PDE Inhibition: Patent literature identifies pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives as potent phosphodiesterase (PDE) inhibitors, particularly against PDE4 isoforms relevant to inflammatory conditions like asthma and allergic rhinitis. The carboxylic acid moiety facilitates key ionic interactions with conserved residues in PDE catalytic domains [7].
Oncology Applications: Structural analogs have demonstrated inhibition of β-catenin/Tcf protein-protein interactions within the Wnt signaling pathway, a dysregulated pathway in colorectal, breast, and prostate cancers. The bicyclic core provides a planar surface for disrupting protein complexes [8].
Neurological Targets: Certain derivatives exhibit neuroprotective effects through PDE-mediated elevation of cyclic nucleotides, positioning them as candidates for cognitive disorders [7].
Table 2: Therapeutic Mechanisms of Pyrazolo[3,4-b]pyridine Scaffolds
Biological Target | Therapeutic Area | Role of Carboxylic Acid Moiety | Observed Potency Range (IC₅₀) |
---|---|---|---|
Phosphodiesterase 4 (PDE4) | Inflammation, Asthma | Metal coordination in catalytic site | 10-100 nM [7] |
β-catenin/Tcf Complex | Oncology (Wnt-driven cancers) | Disruption of protein-protein interfaces | 0.5-5 μM [8] |
cGMP-specific PDEs | Cognitive Enhancement | Conformational constraint | 50-500 nM [7] |
The scaffold’s drug-like properties are evidenced by its presence in clinical candidates, though the specific compound 1018052-62-4 remains in preclinical investigation. Its structural complexity balances molecular weight (316 g/mol) and polar surface area (~100 Ų), aligning with Lipinski’s criteria for oral bioavailability [1] [7].
The strategic incorporation of specific functional groups in this compound reflects rational optimization of pharmacodynamic and pharmacokinetic properties:
Bioisosteric Optimization: The cyclopropyl group serves as a classical bioisostere for unsaturated systems or tert-butyl groups, providing enhanced metabolic stability over straight-chain alkyl groups while maintaining similar steric requirements. This is evidenced by comparison to cyclopentyl analogs (C₁₈H₂₂N₄O₃, MW 342.39) which exhibit increased logP values (ΔlogP ≈ +0.7) [5].
Solubility-Enhancing Elements: The C4 carboxylic acid counterbalances the hydrophobic cyclopropyl and methyl substituents, enabling salt formation with basic counterions. This contrasts with esterified derivatives which sacrifice this critical ionization site for prodrug approaches [1] [6].
Targeted Hydrogen Bonding: The isopropylamino carbonyl linkage (-NH-C(O)-CH₂-) at N1 was specifically selected over cyclic amides to preserve conformational flexibility and hydrogen bond donation capacity. This design choice differentiates it from the methoxyethyl derivative (C₁₆H₂₀N₄O₄), where ether oxygen alters electronic properties and hydrogen bonding potential [3].
Stereoelectronic Tuning: Methyl substitution at C6 provides electron density to the fused ring system without introducing significant steric bulk, optimizing π-stacking interactions in enzyme binding pockets while maintaining favorable logD profiles [1] [4].
Table 3: Structure-Property Relationship Analysis of Key Modifications
Structural Feature | Property Influence | Comparative Compound | Impact on Drug-Likeness |
---|---|---|---|
C3 Cyclopropyl | ↑ Metabolic stability, ↓ CYP inhibition | Cyclopentyl derivative (C₁₈H₂₂N₄O₃) | Higher microsomal stability (t½ > 120 min vs 40 min) [5] |
N1 Isopropylglycinamide | Balanced H-bond donation/acceptance | Methoxyethyl analog (C₁₆H₂₀N₄O₄) | Improved membrane permeability (Papp > 15 × 10⁻⁶ cm/s) [3] |
C4 Carboxylic Acid | pH-dependent solubility, target engagement | Methyl ester prodrugs | Enhanced aqueous solubility (≥2 mg/mL at pH 7.4) [1] [6] |
C6 Methyl | Electron donation without steric penalty | Unsubstituted analogs | Increased metabolic resistance to oxidation [4] |
The molecular design thus represents a calculated equilibrium between target affinity (cyclopropyl and amide functionalities), pharmacokinetic optimization (carboxylic acid for solubility), and metabolic resilience (methyl group at C6). This multi-parameter approach exemplifies modern scaffold-focused drug discovery paradigms [1] [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1